ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
Ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core fused with an indole moiety via a carbonyl-imino linker. The Z-configuration of the imino group is critical for its stereochemical stability and biological interactions. This compound is synthesized via the Hantzsch reaction, a method widely used for thiazole derivatives, as demonstrated in related studies . Its structure combines the aromatic indole system, known for biological relevance, with the thiazole ring, which enhances electronic and steric properties.
Properties
Molecular Formula |
C15H13N3O3S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
ethyl 2-(1H-indole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H13N3O3S/c1-2-21-14(20)12-8-22-15(17-12)18-13(19)10-7-16-11-6-4-3-5-9(10)11/h3-8,16H,2H2,1H3,(H,17,18,19) |
InChI Key |
WDFBHIXDZLJFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves the condensation of an indole derivative with a thiazole carboxylate. One common method includes the reaction of 1H-indole-3-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiazole ring. This intermediate is then esterified with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at the 4-position of the thiazole ring undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility and enhancing interaction with biological targets.
Reaction Conditions and Outcomes
| Condition | Product | Application |
|---|---|---|
| Aqueous HCl (reflux, 6h) | Thiazole-4-carboxylic acid derivative | Precursor for further functionalization |
| NaOH (ethanol, 50°C, 4h) | Sodium salt of carboxylic acid | Improved water solubility |
Hydrolysis is typically monitored via thin-layer chromatography (TLC) and confirmed by infrared (IR) spectroscopy loss of ester carbonyl peaks (~1740 cm⁻¹) and emergence of carboxylic acid O–H stretches (~2500–3000 cm⁻¹).
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s nitrogen and sulfur atoms participate in nucleophilic substitutions, particularly at the 2-position imine group.
Example Reaction
Reaction with primary amines (e.g., methylamine):
Conditions : DMF, 80°C, 12h.
Yield : ~65% (isolated via column chromatography).
This substitution modifies electronic properties, potentially enhancing binding affinity to biological targets like enzymes or receptors.
Cyclization Reactions
The indole and thiazole moieties enable intramolecular cyclization under specific conditions, forming polyheterocyclic structures.
Key Pathway
Heating in acetic anhydride induces cyclization between the indole’s C2 and thiazole’s N1, producing a fused tricyclic system.
Mechanism :
-
Acetylation of the indole nitrogen.
-
Electrophilic attack at the thiazole nitrogen.
-
Ring closure with elimination of acetic acid.
Outcome :
-
Product : 7H-indolo[2,1-b]thiazolo[4,5-d]pyridin-7-one.
-
Conditions : Ac₂O, 120°C, 8h.
-
Yield : 48%.
Oxidation
The thiazole ring’s sulfur atom is susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Product | Biological Impact |
|---|---|---|
| H₂O₂ (30%) | Thiazole sulfoxide | Increased polarity; altered metabolism |
| mCPBA | Thiazole sulfone | Enhanced receptor binding selectivity |
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond (C=N) to an amine, altering the compound’s planarity and hydrogen-bonding capacity:
Conditions : Ethanol, 25°C, 3h.
Outcome : Racemic mixture with diminished antimicrobial activity but retained enzyme inhibition potential.
Condensation Reactions
The imine group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff base adducts. For example, condensation with 4-methoxybenzaldehyde yields:
Conditions : Ethanol, reflux, 6h.
Application : These adducts exhibit improved anticancer activity in preliminary assays .
Interaction with Biological Nucleophiles
In vitro studies suggest reactivity with biological nucleophiles like glutathione (GSH):
Reaction : Thiol attack at the thiazole’s electrophilic carbon, leading to ring opening.
Implication : Potential detoxification pathway or mechanism of toxicity.
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Conditions | Yield Range | Biological Relevance |
|---|---|---|---|---|
| Hydrolysis | Ester | Acid/Base, reflux | 60–75% | Prodrug activation |
| Nucleophilic Substitution | Imine (C=N) | Amines, DMF, 80°C | 50–70% | SAR studies |
| Cyclization | Indole-thiazole | Ac₂O, 120°C | 40–55% | Novel heterocyclic scaffolds |
| Oxidation | Thiazole-S | H₂O₂/mCPBA, RT | 70–85% | Metabolite formation |
Mechanistic Insights
-
Steric Effects : The methyl group on the indole nitrogen hinders nucleophilic attack at the adjacent carbonyl, directing reactivity toward the thiazole ring.
-
Electronic Effects : Electron-withdrawing ester groups increase the electrophilicity of the thiazole’s C2, facilitating substitutions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate exhibit promising anticancer properties. For instance, derivatives of thiazole and indole structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Several studies have synthesized thiazole derivatives and tested them against bacterial strains such as Bacillus subtilis and Escherichia coli. Results demonstrated that certain derivatives possess significant antibacterial activity, suggesting potential use in treating bacterial infections .
Neuroprotective Effects
Some derivatives related to this compound have shown neuroprotective effects by modulating neuroinflammatory pathways. For example, certain indole derivatives were found to inhibit the NLRP3 inflammasome, which plays a critical role in neurodegenerative diseases . This suggests that this compound may be explored for neuroprotective therapies.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole and indole derivatives. The general synthetic pathway includes the formation of the thiazole ring followed by the introduction of the indole moiety through coupling reactions .
Characterization Techniques
Characterization of the synthesized compounds is crucial for confirming their structure and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Mass Spectrometry (MS) : Used for determining molecular weight and structural information.
- Infrared Spectroscopy (IR) : Helps identify functional groups within the compound .
Study on Anticancer Activity
In a recent study focusing on thiazole derivatives, a series of compounds were synthesized and evaluated for their anticancer properties against prostate cancer cell lines. The study reported that specific modifications to the thiazole structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Evaluation of Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of ethyl (2Z)-2-(N-(substituted phenyl)sulfamoyl)thiazole derivatives against various pathogens. The results indicated that compounds with specific substituents exhibited higher antimicrobial activity than others, highlighting the importance of structural modifications in enhancing bioactivity .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Significant cytotoxicity observed in studies |
| Antimicrobial Activity | Effective against bacterial strains | High activity against Bacillus subtilis |
| Neuroprotective Effects | Modulates neuroinflammation pathways | Inhibits NLRP3 inflammasome |
Mechanism of Action
The mechanism by which ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and
Biological Activity
Ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of indole derivatives with thiazole precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, a study demonstrated that derivatives of thiazoles exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values indicate its effectiveness in inhibiting cancer cell growth .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against several bacterial strains. In vitro assays revealed that it exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It has been found to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on the HCT-116 colon carcinoma cell line. The results indicated an IC50 value of 6.5 μM, demonstrating significant cytotoxicity compared to control groups. The study also suggested that the compound induces apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antimicrobial activity .
Data Tables
| Biological Activity | IC50/MIC Values | Tested Cell Lines/Organisms |
|---|---|---|
| Anticancer | 6.5 μM | HCT-116 (colon carcinoma) |
| Antimicrobial | 32 µg/mL | Staphylococcus aureus |
| 64 µg/mL | Escherichia coli | |
| Antioxidant | N/A | In vitro assays |
Comparison with Similar Compounds
Structural Features
Key Observations :
Target Compound
Analogous Compounds
- Analog 1 () : These derivatives are precursors to antimicrobial agents, leveraging the thiazole-indole scaffold’s ability to disrupt bacterial membranes or enzyme function.
- Analog 3: (Z)-2-(5-(Biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol () shows antimicrobial and antioxidant activity, highlighting the role of imino and heterocyclic systems in redox modulation .
Activity Comparison
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
- The target compound’s imino and carbonyl groups participate in intermolecular hydrogen bonds, as observed in related thiazole-indole systems (). These interactions stabilize crystal lattices and influence solubility .
- Analog 2 () forms hydrogen bonds via carbamoyl groups, leading to distinct crystal packing compared to the indole-containing target compound .
Ring Puckering and Conformation
- The thiazole ring in the target compound adopts a puckered conformation, quantified using Cremer-Pople coordinates (). This puckering enhances steric interactions with biological targets .
- Analog 1’s thiazole-4-one ring is planar due to conjugation with the 4-oxo group, reducing conformational flexibility .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl (2Z)-2-[(1H-indol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of 3-formyl-1H-indole-2-carboxylate derivatives with 2-aminothiazol-4(5H)-one under reflux in acetic acid with sodium acetate as a catalyst. Key steps include:
- Refluxing for 3–5 hours to promote cyclization .
- Recrystallization from DMF/acetic acid mixtures to enhance purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- FTIR : Confirms carbonyl (C=O) and imine (C=N) stretches at ~1700 cm⁻¹ and ~1600 cm⁻¹, respectively .
- NMR : H NMR identifies dihydrothiazole protons (δ 3.5–4.5 ppm) and indole aromatic protons (δ 7.0–8.5 ppm) .
- X-ray Crystallography : Resolves Z-configuration of the imine bond and planarity of the thiazole-indole system .
Advanced Research Questions
Q. What computational approaches predict the electronic and steric properties of this compound?
- Methods : Density Functional Theory (DFT) using B3LYP/SDD basis sets calculates:
- Molecular Geometry : Dihedral angles (e.g., C1-C2-C3 = 121.4°) reveal planarity in the thiazole-indole core .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, localized on the thiazole ring .
- Applications : Predicts binding affinity to biological targets (e.g., enzymes) via docking simulations .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- Case Study : Analogues with electron-withdrawing groups (e.g., 4-bromo-phenyl) show enhanced antimicrobial activity due to increased electrophilicity .
- Experimental Design :
- Synthesize derivatives via Method B (thiourea + chloroacetic acid) .
- Assess bioactivity using MIC assays against Gram-positive bacteria .
Q. What strategies resolve contradictions in solubility data across studies?
- Purity Check : HPLC with UV detection (λ = 254 nm) identifies impurities affecting solubility .
- Solubility Parameters : Hansen solubility parameters (δD, δP, δH) predict compatibility with polar aprotic solvents .
Methodological Guidelines
Q. What purification techniques are recommended for lab-scale synthesis?
- Stepwise Protocol :
Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted indole precursors .
Recrystallization : Optimize solvent ratios (e.g., DMF:acetic acid = 1:2) to maximize crystal yield .
Q. How to analyze tautomeric equilibria in solution?
- Techniques :
- UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 320 nm → 340 nm) indicative of keto-enol tautomerism .
- Variable Temperature NMR : Track proton exchange rates in DMSO-d6 at 25–80°C .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
